molecular formula C18H15ClN2O3S B15166167 Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- CAS No. 642085-09-4

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-

Cat. No.: B15166167
CAS No.: 642085-09-4
M. Wt: 374.8 g/mol
InChI Key: YTWPSARHUUWUIY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂) at the para position. The phenyl ring at position 3 features a chloro substituent and a (3-pyridinyloxy)methyl group (a pyridine moiety linked via an oxygen-methylene bridge) (Figure 1).

Properties

CAS No.

642085-09-4

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

N-[4-chloro-3-(pyridin-3-yloxymethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H15ClN2O3S/c19-18-9-8-15(21-25(22,23)17-6-2-1-3-7-17)11-14(18)13-24-16-5-4-10-20-12-16/h1-12,21H,13H2

InChI Key

YTWPSARHUUWUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)COC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-nitrobenzyl alcohol with pyridine-3-ol in the presence of a base to form the pyridinyloxy intermediate. This intermediate is then subjected to sulfonamide formation using benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function in regulating pH in cancer cells. This inhibition leads to a disruption in the cellular environment, ultimately inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 424815-61-2)

  • Structure : Replaces the (3-pyridinyloxy)methyl group with a trifluoromethyl (-CF₃) substituent at position 3.
  • Properties : The electron-withdrawing -CF₃ group enhances lipophilicity and metabolic stability compared to the pyridinyloxy group. This compound is used as a pharmaceutical intermediate, with confirmed synthesis and analytical data (e.g., CHNS elemental analysis) .
  • Activity: While specific biological data are unavailable, trifluoromethyl groups are known to improve binding affinity in kinase inhibitors and anticancer agents .

4-Chloro-N-(3-pyridinylmethylene)benzenesulfonamide (CAS 137505-14-7)

  • Structure : Features a pyridinylmethylene (-CH₂-C₅H₄N) group instead of the pyridinyloxy-methylene (-O-CH₂-C₅H₄N) linkage.
  • Properties : The absence of the oxygen bridge reduces hydrogen-bonding capacity but increases flexibility. This structural variation may alter target selectivity in enzyme inhibition .

Complex Heterocyclic Modifications

4-[[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(3-pyridinylmethyl)benzenesulfonamide (CAS 338412-13-8)

  • Structure : Incorporates a bis-trifluoromethyl naphthyridine core linked via an oxygen atom and a pyridinylmethyl group.
  • This compound’s molecular weight (C₂₂H₁₄F₆N₄O₃S; MW 552.43 g/mol) suggests moderate bioavailability challenges .

N-[2,4-Difluoro-3-[[5-(3-pyridinyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl]phenyl]benzenesulfonamide (CAS 918504-61-7)

  • Structure : Combines a pyrrolopyridine-carbonyl group with difluoro and pyridinyl substituents.
  • Properties : The pyrrolopyridine scaffold is associated with kinase inhibition (e.g., JAK2/STAT3 pathways). The difluoro substituents may enhance membrane permeability .

Functional Group Replacements

4-Chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide (CAS 782452-54-4)

  • Structure : Replaces the sulfonamide with a sulfamoyl (-SO₂NMePh) group and adds a benzimidazolone moiety.

Structural and Pharmacological Trends

Table 1: Key Structural and Functional Comparisons

Compound Name/CAS Key Substituents Molecular Weight (g/mol) Potential Activity
Target Compound 4-Cl, 3-(3-pyridinyloxy)methyl ~350 (estimated) Antibacterial/anti-inflammatory (inferred)
N-[4-Chloro-3-(trifluoromethyl)phenyl]- 4-Cl, 3-CF₃ 349.73 Kinase inhibition
CAS 338412-13-8 Naphthyridine, bis-CF₃, pyridinylmethyl 552.43 Antibacterial
CAS 918504-61-7 Pyrrolopyridine-carbonyl, difluoro 482.38 Kinase inhibition

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